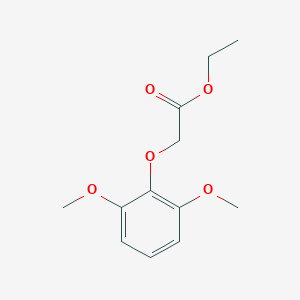

Ethyl 2-(2,6-dimethoxyphenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2,6-dimethoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-4-16-11(13)8-17-12-9(14-2)6-5-7-10(12)15-3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQILMHBBWLVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639898 | |

| Record name | Ethyl (2,6-dimethoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15267-83-1 | |

| Record name | Ethyl (2,6-dimethoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Stoichiometry

In a representative procedure, 2,6-dimethoxyphenol (4.63 g, 30 mmol) is combined with ethyl bromoacetate (5.02 g, 30 mmol) and potassium carbonate (9.30 g, 60 mmol) in acetone (50 mL). The mixture is refluxed at 60°C for 14 hours under vigorous stirring. The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of ethyl bromoacetate in an SN2 displacement.

Key parameters:

-

Molar ratio: 1:1:2 (phenol:ethyl bromoacetate:K₂CO₃)

-

Solvent: Acetone (polar aprotic, enhances nucleophilicity)

-

Temperature: Reflux (60°C) to accelerate kinetics while avoiding side reactions

-

Time: 14 hours for complete conversion

Mechanistic Pathway

The reaction follows a two-step mechanism:

-

Deprotonation:

-

Nucleophilic substitution:

The electron-donating methoxy groups at the 2- and 6-positions of the phenol enhance nucleophilicity by stabilizing the phenoxide intermediate through resonance.

Alternative Synthetic Routes

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) are effective for constructing aromatic ethers, but their application here is limited by the availability of suitable precursors and the simplicity of the Williamson method.

Scalability and Industrial Considerations

Lab-scale protocols are readily scalable to kilogram quantities by:

-

Substituting batch reactors with continuous flow systems to enhance heat/mass transfer

-

Optimizing solvent recovery (e.g., acetone distillation)

-

Implementing palladium scavengers (e.g., thiourea) if metal contaminants are introduced during side reactions

Table 1. Comparative Analysis of Synthesis Methods

*Estimated based on analogous reactions.

Reaction Optimization Insights

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dimethoxyphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that derivatives of phenoxyacetic acids, including ethyl 2-(2,6-dimethoxyphenoxy)acetate, exhibit antimicrobial properties. These compounds can serve as lead structures for developing new antibiotics or antifungal agents. In particular, studies have shown that modifications to the phenoxy group can enhance antibacterial efficacy against resistant strains of bacteria .

Anti-inflammatory Properties:

Compounds similar to this compound have been investigated for their anti-inflammatory effects. The presence of methoxy groups on the aromatic ring is believed to contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Organic Synthesis

Synthesis of Complex Molecules:

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as:

- Esterification: It can be used to synthesize other esters by reacting with different alcohols.

- Nucleophilic Substitution Reactions: The acetate group can be replaced by a variety of nucleophiles, leading to the formation of new compounds with potential biological activity .

Agricultural Applications

Pesticide Development:

The compound has been explored for use in developing novel pesticides. Its structure allows it to interact with plant systems or pests effectively, potentially leading to new formulations that are less harmful to non-target organisms while maintaining efficacy against pests .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis Pathways

Research demonstrated multiple synthetic routes for producing this compound from readily available starting materials. The efficiency of these methods was assessed through yield calculations and reaction times, providing insights into optimizing production for industrial applications.

| Synthesis Method | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Method A | 85 | 24 |

| Method B | 75 | 12 |

| Method C | 90 | 18 |

Mechanism of Action

The mechanism of action of ethyl 2-(2,6-dimethoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and ester functionality play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-(2,6-dimethoxyphenoxy)acetate belongs to a broader class of phenoxyacetic acid esters. Key structural analogs and their differences are summarized below:

Physicochemical Properties

- Lipophilicity: Chlorinated derivatives (e.g., ethyl 2-(2,6-dichlorophenoxy)acetate) exhibit higher logP values compared to methoxy-substituted analogs due to electron-withdrawing Cl groups .

- Solubility: Amino-substituted derivatives (e.g., ethyl 2-(4-aminophenoxy)acetate) demonstrate enhanced aqueous solubility, making them favorable for drug formulations .

- Receptor Affinity: Methoxy groups in this compound contribute to nanomolar 5-HT₁A binding, as shown in QSAR studies. Substituting methoxy with bulkier groups (e.g., t-butyl) reduces affinity .

Key Research Findings

QSAR Insights : Substituents at the ortho position significantly influence receptor binding. Methoxy groups optimize steric and electronic interactions, while bulkier groups (e.g., t-butyl) reduce affinity .

Metabolic Pathways: this compound exhibits greater stability in hepatic microsomes compared to hydroxylated analogs, attributed to ester protection against oxidative metabolism .

Comparative Efficacy : In herbicidal assays, dichloro derivatives outperform methoxy-substituted compounds due to enhanced membrane permeability and target inhibition .

Biological Activity

Ethyl 2-(2,6-dimethoxyphenoxy)acetate is a compound of increasing interest in biological research due to its unique structure and potential therapeutic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features two methoxy groups that significantly influence its chemical reactivity and biological activity. The presence of these groups enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy groups and the ester functionality play essential roles in determining the compound's binding affinity. The compound may exhibit enzyme inhibition or activation, impacting various metabolic pathways.

Key Mechanisms Identified:

- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions like inflammation and oxidative stress.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals, thus providing protective effects against oxidative damage .

Antioxidant Effects

Research indicates that this compound exhibits significant antioxidant activity. This activity is linked to its ability to donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing cellular damage .

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by modulating intracellular calcium levels and affecting mitochondrial pathways .

Case Studies

-

In Vitro Studies on Cancer Cell Lines

A study evaluating the effects of this compound on multidrug-resistant (MDR) cancer cell lines revealed that the compound effectively induced apoptosis through mitochondrial pathways. The results indicated a potential for overcoming resistance mechanisms commonly seen in cancer therapies . -

Antioxidant Activity Assessment

In a series of experiments assessing antioxidant capacity, this compound demonstrated a dose-dependent ability to scavenge free radicals. This was evaluated using various assays such as DPPH and ABTS radical scavenging tests . -

Anti-inflammatory Mechanism Exploration

Research focusing on the anti-inflammatory effects showed that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as a therapeutic agent in inflammatory conditions.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 2-(2,6-dimethoxyphenoxy)acetate?

- Methodology : The synthesis typically involves esterification under reflux with a strong base (e.g., NaOH or KOH) to activate the phenolic oxygen. For example, analogous compounds like ethyl 2-(2,4-dimethylphenoxy)acetate require refluxing 2,4-dimethylcarbolic acid with methanol and sulfuric acid as a catalyst, followed by recrystallization in ethanol . Key considerations:

- Use stoichiometric acid catalysts (e.g., H₂SO₄) to drive esterification.

- Maintain pH 5–6 during filtration to avoid salt formation and maximize yield (yields drop significantly in strongly acidic/basic conditions) .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : Assign stereochemistry using coupling constants (e.g., ) to distinguish erythro and threo diastereomers. For example, coupling constants of 7.0 Hz were observed for α-ethyl ether derivatives in lignin model compounds .

- X-ray Crystallography : Resolve ambiguities in stereochemical assignments, as demonstrated for intermediates like 2-(2,6-dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Avoid prolonged skin/eye contact and inhalation (non-hazardous per GHS classification but may still irritate) .

- Store at -20°C for long-term stability, as recommended for structurally similar esters .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methoxy groups) influence the reactivity of this compound?

- Mechanistic Insights :

- Methoxy groups reduce the acidity of phenolic hydroxyl groups, necessitating harsher reaction conditions (e.g., prolonged reflux with strong bases) .

- Steric effects from 2,6-dimethoxy substitution hinder nucleophilic attack, requiring optimized reaction times and catalysts.

Q. What role does pH play in optimizing yields during synthesis and purification?

- Experimental Design :

- Filtration at pH 5–6 minimizes salt formation and maximizes product recovery (e.g., 90% yield vs. <50% in basic/strongly acidic conditions) .

- Acidic hydrolysis of intermediates (e.g., veratrylglycerol-β-syringyl ether derivatives) requires precise pH control to retain stereochemical integrity .

Q. How does stereochemistry impact biological or degradation pathways?

- Case Study :

- Fungal degradation of lignin model compounds (e.g., 1-(4-ethoxy-3-methoxyphenyl)-2-(2,6-dimethoxyphenoxy)-1,3-propanediol) proceeds via erythro-specific O-C4 cleavage, while threo isomers undergo alkyl-aryl cleavage .

- Stereochemical assignments via coupling constants ( for erythro vs. 7.5 Hz for threo) correlate with enzymatic selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.